Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is a complex organic compound that combines the properties of benzoic acid and a selenium-containing naphthalene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid with (8-methylselanylnaphthalen-1-yl)selanylmethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different selenium-containing derivatives.
Reduction: Reduction reactions can convert it into simpler selenium-containing compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium dioxide derivatives, while reduction may produce simpler selenium-containing alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can participate in redox reactions, influencing various biochemical pathways . These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Selenium-containing naphthalenes: Compounds with similar selenium-based functional groups.
Uniqueness
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is unique due to its combination of benzoic acid and selenium-containing naphthalene, which imparts distinct chemical and biological properties not found in simpler compounds .
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Eigenschaften
CAS-Nummer |
143952-76-5 |
---|---|
Molekularformel |
C19H18O3Se2 |
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol |
InChI |
InChI=1S/C12H12OSe2.C7H6O2/c1-14-10-6-2-4-9-5-3-7-11(12(9)10)15-8-13;8-7(9)6-4-2-1-3-5-6/h2-7,13H,8H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
UPCPUDAYNQBAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=CC2=C1C(=CC=C2)[Se]CO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.